Compound Description: This compound is part of a co-crystal studied for its structural properties. The research focuses on the crystal structure, revealing a buckled fused-ring system due to an ethylene linkage in the central ring. []
Relevance: This compound shares the 3,4-dimethoxyphenyl substituent with "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide." Both compounds also possess a nitrile group, albeit in different positions within their structures. Understanding the structural features of this related compound, especially the influence of the 3,4-dimethoxyphenyl group on molecular conformation, could provide valuable information for predicting the behavior of "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide."
Compound Description: This compound served as a starting point in the development of cardioselective beta-adrenoceptor antagonists. The research aimed to eliminate intrinsic sympathomimetic activity (ISA) by modifying its structure. []
Relevance: Although this compound differs significantly in overall structure from "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide," both share the 3,4-dimethoxyphenyl group. Notably, this compound contains a thienyl group, albeit not directly attached to the same core structure as in "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide." Analyzing the structure-activity relationship data, particularly concerning the influence of the 3,4-dimethoxyphenyl group on receptor binding and ISA, might provide insights into potential interactions of "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide" with biological targets.
Compound Description: This compound served as a precursor for synthesizing a series of thiophene-2-carboxamide derivatives evaluated for their antimicrobial activity. []
Relevance: This compound directly incorporates both the thiophene and 3,4-dimethoxyphenyl moieties found in "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide." The research focused on modifying the carboxamide group for enhanced antimicrobial properties. This study's findings could be relevant for understanding the potential biological activity of "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide," particularly if it involves interactions with microbial targets.
Compound Description: This pyridone derivative was a key starting material for synthesizing various pyridine, pyrazolopyridine, and furopyridine derivatives, which were evaluated as CDK2 inhibitors and for their anti-proliferative activity against various human cancer cell lines. []
Relevance: This compound shares the thiophene-2-yl moiety and the nitrile group with "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide," highlighting the potential of such structural features for biological activity, particularly in the context of enzyme inhibition and anti-cancer properties. Examining the modifications made to this compound and their impact on CDK2 inhibition and anti-proliferative activity could offer insights into potential modifications to "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide" for similar applications.
Compound Description: This thione derivative was a central intermediate in synthesizing various thienylbenzo[h]quinoline compounds, expanding the chemical diversity around this core structure. []
Relevance: This compound, though structurally distinct from "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide," contains both the thiophene and nitrile functional groups, demonstrating their compatibility within a fused ring system. The diverse modifications introduced to this compound offer potential strategies for diversifying "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide" and exploring its chemical reactivity.
Compound Description: This quinoline acrylamide derivative showed promising cytotoxic activity against the breast cancer cell line MCF7, exceeding the potency of the reference drug doxorubicin. []
Relevance: While "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide" does not contain a quinoline moiety, this compound is relevant due to its potent anti-breast cancer activity, indicating the potential for compounds with similar structural features, such as the nitrile and the dimethoxyphenyl group, to exhibit biological activity.
Compound Description: This secondary amine was identified as a major metabolite of the calcium channel antagonist verapamil in rat and human liver microsomes. []
Relevance: This metabolite shares the 3,4-dimethoxyphenyl and nitrile groups with "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide." The study emphasized the regio- and enantioselectivity in the oxidative N-dealkylation of verapamil, highlighting the potential metabolic pathways that "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide" might undergo.
Compound Description: qD888 is a quaternary derivative of the verapamil analog, (-)D888, designed as a membrane-impermeable probe to investigate the localization of phenylalkylamine effector domains on L-type Ca2+ channels. It exhibits resting-state-dependent inhibition of Sr2+ and Na+ inward currents through L-type Ca2+ channels. []
Relevance: This compound shares the 3,4-dimethoxyphenyl and nitrile moieties with "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide". Its development and characterization as a Ca2+ channel blocker emphasize the potential for similar structural motifs to interact with ion channels, suggesting potential avenues for exploring the biological activity of "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide" in the context of ion channel modulation.
Compound Description: This class of compounds was evaluated for antibacterial activity. []
Relevance: These compounds possess a nitrile group and a 3,4-dimethoxyphenyl moiety, similar to "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide." Exploring the structure-activity relationships within this series, particularly regarding the impact of substituent modifications on antibacterial activity, might guide similar investigations on "N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide" for potential antimicrobial applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.